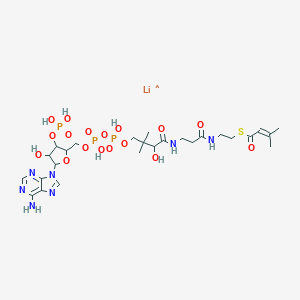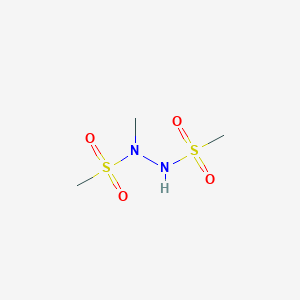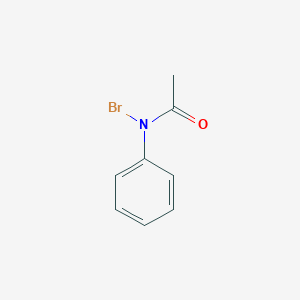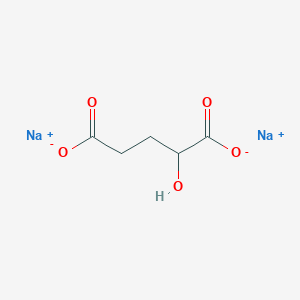
Disodium 2-hydroxypentanedioate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related disodium compounds involves multiple steps, including the reaction of specific aldehydes or acids with sodium-based reagents. For example, the synthesis of Disodium (2-undecyl-1,3-Dioxane-5,5-Diyl)-Dicarboxylate involves reacting dodecanal with diethyl bis(hydroxymethyl) malonate, followed by saponification with sodium hydroxide (Y. Xian, 2002). Similar methodologies could be adapted for the synthesis of disodium 2-hydroxypentanedioate, highlighting the versatility of sodium-based reagents in synthesizing complex organic compounds.
Molecular Structure Analysis
Molecular structure analysis often involves various spectroscopic techniques. For compounds like disodium 2-hydroxypentanedioate, understanding the molecular structure is critical for predicting its chemical behavior and interactions. The structure of related compounds, such as tetrasodium 25,26,27,28-tetrahydroxycalix[4]arene-5,11,17,23-tetrasulfonate, reveals complex intramolecular interactions and provides insights into how disodium 2-hydroxypentanedioate might behave at a molecular level (I. Yoshida et al., 1992).
Chemical Reactions and Properties
Disodium compounds exhibit a range of chemical reactions, often influenced by their molecular structure and the presence of functional groups. For example, the acid dissociation constants and reactions involving hydroxyl groups in compounds similar to disodium 2-hydroxypentanedioate indicate specific chemical properties that could influence its reactivity and interactions with other substances (I. Yoshida et al., 1992).
Physical Properties Analysis
The physical properties of disodium compounds, such as solubility, melting point, and critical micelle concentration, are crucial for understanding their behavior in various environments. The study of Disodium (2-undecyl-1,3-Dioxane-5,5-Diyl)-Dicarboxylate, for example, includes the determination of its critical micelle concentration, which is essential for applications in surfactants and other fields (Y. Xian, 2002).
Applications De Recherche Scientifique
Application in Experimental Stroke Models
- Background : Disodium 2,4-disulphophenyl-N-tert-butylnitrone (NXY-059) has been studied for its neuroprotective properties in experimental stroke models, although it was ineffective in a large clinical trial. This highlights the compound's potential utility in preclinical stroke research (Bath et al., 2009).
Metabolism and Excretion in Medical Treatments
- Absorption and Excretion : The absorption, excretion, and metabolism of disodium cromoglycate, a variant of disodium 2-hydroxypentanedioate, have been extensively studied. These studies provide valuable information on the drug's behavior in the body, which is crucial for medical treatments (Walker et al., 1971).
Diagnostic and Therapeutic Uses in Bone Disorders
- Bone Disorders : Disodium pamidronate, a related compound, is used for diagnosing and treating various bone disorders. This application showcases the potential of disodium 2-hydroxypentanedioate derivatives in the field of bone health and pathology (Vega et al., 2002).
Terahertz Spectroscopy in Cancer Diagnosis
- Cancer Diagnosis : The isomers of 2-Hydroxyglutaric acid disodium salt (2HG), a variant of disodium 2-hydroxypentanedioate, have been studied using Terahertz Time-domain Spectroscopy. This research is significant for cancer diagnosis, particularly in identifying glioma stages (Chen et al., 2017).
In Vitro Neuroprotection Studies
- Neuroprotection Research : The compound NXY-059, a form of disodium 2-hydroxypentanedioate, has been investigated for neuroprotection in vitro, particularly in neuroblastoma cells. This research offers insights into the compound's potential for neuroprotective therapies (Hainsworth et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
disodium;2-hydroxypentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHFTEDSQFPDPP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Na2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2889-31-8 (Parent) | |
| Record name | Glutaric acid, 2-hydroxy-, disodium salt, L-alpha- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040951211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00961324 | |
| Record name | Disodium 2-hydroxypentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium 2-hydroxypentanedioate | |
CAS RN |
40951-21-1 | |
| Record name | Glutaric acid, 2-hydroxy-, disodium salt, L-alpha- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040951211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 2-hydroxypentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




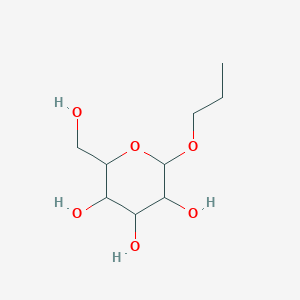
![5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine](/img/structure/B25270.png)
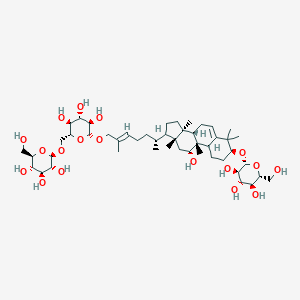
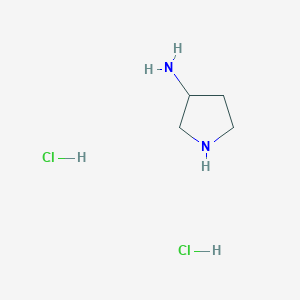
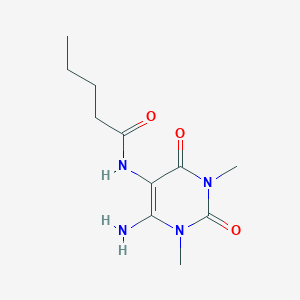

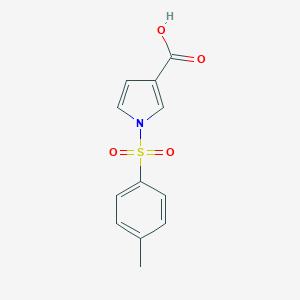
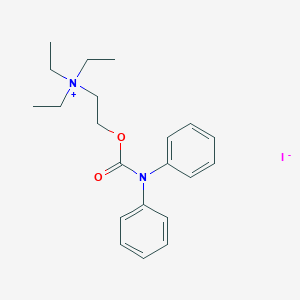

![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B25288.png)
